(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

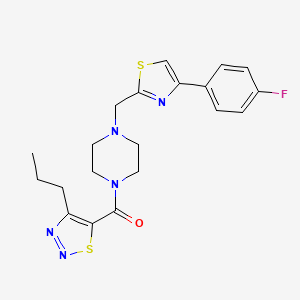

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a structurally complex molecule featuring a thiazole ring substituted with a 4-fluorophenyl group, a piperazine linker, and a 4-propyl-1,2,3-thiadiazole moiety. This hybrid architecture combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects . The fluorine atom on the phenyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring may contribute to π-stacking interactions or hydrogen bonding in target binding .

Properties

IUPAC Name |

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5OS2/c1-2-3-16-19(29-24-23-16)20(27)26-10-8-25(9-11-26)12-18-22-17(13-28-18)14-4-6-15(21)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOMAHHGPRTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The thiazole and thiadiazole rings can be oxidized under specific conditions.

Reduction: The fluorophenyl group can be reduced to a phenyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce de-fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its multiple functional groups suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Structural Similarities :

- Shared 4-(4-fluorophenyl)thiazole core.

- Both incorporate nitrogen-rich heterocycles (triazole/pyrazole in compounds 4/5 vs. piperazine-thiadiazole in the target).

Key Differences :

- Compounds 4 and 5 feature triazole-pyrazole fused systems instead of the piperazine-thiadiazole scaffold in the target compound .

- Crystallographic analysis of compounds 4 and 5 revealed two independent molecules in the asymmetric unit with near-planar conformations, except for one fluorophenyl group oriented perpendicularly . This contrasts with the target compound’s likely conformational flexibility due to the piperazine linker.

Functional Implications :

- The rigid triazole-pyrazole system in compounds 4/5 may restrict binding to flat enzymatic pockets, whereas the piperazine-thiadiazole linker in the target compound could enable adaptability to diverse targets.

Comparison with Piperazine-Sulfonyl-Tetrazole Derivatives (Compounds 7a–x)

Structural Similarities :

- Piperazine linker common to both systems.

- Sulfonyl groups in compounds 7a–x vs. thiadiazole-methanone in the target.

Key Differences :

Functional Implications :

- Tetrazole-thiol derivatives (7a–x) exhibit antiproliferative activity linked to sulfonyl group interactions with cysteine residues in kinases.

Comparison with Methoxyphenyl-Piperazine Analogs ()

Structural Similarities :

- Piperazine-methanone backbone.

- Aryl substituents (4-fluorophenyl in the target vs. 4-methoxyphenyl in analogs).

Key Differences :

Functional Implications :

- Methoxyphenyl groups may improve solubility but reduce metabolic stability compared to fluorophenyl. The thiadiazole ring in the target compound could enhance binding to aromatic-rich enzyme active sites .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s piperazine derivatives, though substitution with thiadiazole may require specialized coupling reagents .

- Biological Potential: Fluorophenyl-thiazole moieties (as in compounds 4/5) are associated with kinase inhibition, suggesting the target compound could share this activity .

- ADME Profile : The propyl-thiadiazole group may improve blood-brain barrier penetration compared to polar sulfonyl or methoxyphenyl analogs .

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , identified by its CAS number 1216804-77-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.9 g/mol. The structure incorporates a piperazine moiety linked to thiazole and thiadiazole groups, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClFN₃O₂S |

| Molecular Weight | 407.9 g/mol |

| CAS Number | 1216804-77-1 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it was found to exhibit significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values for these cell lines were reported to be in the range of 5.91 to 15.36 µM , indicating potent anticancer efficacy.

Mechanism of Action:

The compound appears to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, it has been shown to target the BRAF and VEGFR-2 kinases, which are critical in cancer cell survival and angiogenesis. The IC50 values for BRAF inhibition were comparable to established inhibitors like sorafenib, suggesting a similar mechanism of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 µM . This broad-spectrum activity positions it as a potential candidate for further development in treating infectious diseases.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

-

In Vitro Studies on Cancer Cell Lines:

- Researchers evaluated the cytotoxicity of the compound on several cancer cell lines including MCF-7 and HepG2.

- Results indicated that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls.

-

Antimicrobial Efficacy Testing:

- In vitro assays demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

- Comparative studies showed that its antimicrobial potency surpassed that of conventional antibiotics such as vancomycin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.